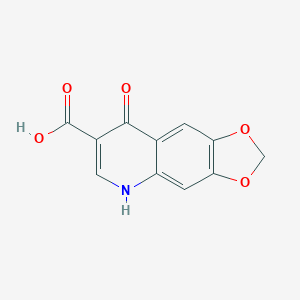

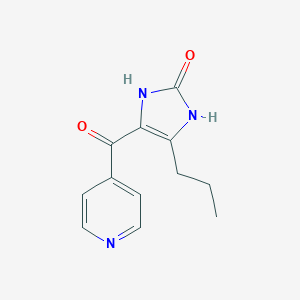

5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acid, also known as Ciprofloxacin, is a widely used antibiotic that belongs to the class of fluoroquinolones. It is a synthetic compound that was first introduced in the market in 1987 and has since been used to treat a wide range of bacterial infections. Ciprofloxacin is known for its broad-spectrum activity against both gram-positive and gram-negative bacteria, making it an important tool in the fight against infectious diseases.

Mecanismo De Acción

5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acidn works by inhibiting the bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for DNA replication and transcription. This leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial death.

Biochemical and Physiological Effects

5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acidn has been shown to have a number of biochemical and physiological effects, including the inhibition of bacterial DNA synthesis, the disruption of bacterial cell membranes, and the inhibition of bacterial protein synthesis. It has also been shown to have immunomodulatory effects, including the modulation of cytokine production and the activation of immune cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acidn is a widely used antibiotic in laboratory experiments due to its broad-spectrum activity against both gram-positive and gram-negative bacteria. However, it is important to note that the use of antibiotics in laboratory experiments can have unintended consequences, including the development of antibiotic-resistant strains of bacteria.

Direcciones Futuras

There are several areas of future research that could be explored with regards to 5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acidn. These include the development of new analogs with improved activity against antibiotic-resistant bacteria, the exploration of its immunomodulatory effects, and the investigation of its potential use in the treatment of viral infections. Additionally, the potential long-term effects of 5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acidn on the microbiome and the development of antibiotic resistance should be further studied.

Métodos De Síntesis

The synthesis of 5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acidn involves several steps, starting from the condensation of 3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid with ethyl oxalyl chloride to form 1-ethyl-6,7-dihydro-4-hydroxy-3-quinolinecarboxylic acid. This intermediate is then reacted with phosgene to form 1-ethyl-6,7-dihydro-4-oxo-3-quinolinecarboxylic acid, which is subsequently condensed with piperazine to form 5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acidn.

Aplicaciones Científicas De Investigación

5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acidn has been extensively studied for its antibacterial properties and has been used to treat a wide range of bacterial infections, including urinary tract infections, respiratory tract infections, skin and soft tissue infections, and gastrointestinal infections. It has also been used in the treatment of anthrax and other bioterrorism-related infections.

Propiedades

Número CAS |

19746-58-8 |

|---|---|

Nombre del producto |

5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acid |

Fórmula molecular |

C11H7NO5 |

Peso molecular |

233.18 g/mol |

Nombre IUPAC |

8-oxo-5H-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid |

InChI |

InChI=1S/C11H7NO5/c13-10-5-1-8-9(17-4-16-8)2-7(5)12-3-6(10)11(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |

Clave InChI |

SNHCYVGJJIKKNG-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3)C(=O)O |

SMILES canónico |

C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3)C(=O)O |

Otros números CAS |

19746-58-8 |

Sinónimos |

5,8-dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, oxime, [R-(E)]-(9CI)](/img/structure/B26863.png)

![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine](/img/structure/B26895.png)